![molecular formula C15H16N6O2 B2983854 (E)-6-(tert-butyl)-8-((2-hydroxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-82-2](/img/structure/B2983854.png)
(E)-6-(tert-butyl)-8-((2-hydroxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of [1,2,4]triazolo[4,3-b][1,2,4]triazines, which are known to exhibit a wide range of biological activities . The presence of the hydroxybenzylidene group suggests it might have potential as a Schiff base ligand, which are often used in coordination chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the [1,2,4]triazolo[4,3-b][1,2,4]triazine core, with a tert-butyl group at the 6-position and a (2-hydroxybenzylidene)amino group at the 8-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of [1,2,4]triazolo[4,3-b][1,2,4]triazines and Schiff bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its [1,2,4]triazolo[4,3-b][1,2,4]triazine structure and the attached functional groups .科学的研究の応用
Synthesis and Antioxidant Activity
The synthesis of new derivatives of this compound and their evaluation for antioxidant properties have been explored. These compounds were synthesized by reacting 8-amino-6-tert-butyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one with various aromatic and heterocyclic aldehydes. The antioxidant activity was assessed in vitro, showing that these substances exhibit both antioxidant and prooxidant properties depending on their structure. This research highlights the potential of these derivatives as antioxidants, which could be useful in combating diseases associated with oxidative stress, such as atherosclerosis and Alzheimer’s disease (Novodvorskyi et al., 2020).
Antimicrobial Activities
Another aspect of scientific research involving these compounds is their antimicrobial properties. Some novel derivatives have been synthesized and tested for their antimicrobial activities. This research could lead to the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Bektaş et al., 2007).
Inhibitory Activities and Potential Anticancer Applications
The inhibitory effect of novel fused 1,2,4-triazine derivatives on CPY1A1 activity has been investigated. These compounds have shown potential as promising anticancer drugs. The study provides insight into the structural requirements for the inhibitory activity of these compounds, which could inform the design of new anticancer drugs (El Massry et al., 2012).
Photolysis and Antimicrobial Activity
Research on the synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines has been conducted, leading to the development of compounds with antimicrobial and antifungal activities. This work demonstrates the utility of these compounds in the development of new antimicrobial agents (Ivanov et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-tert-butyl-8-[(E)-(2-hydroxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-15(2,3)12-13(23)21(14-18-16-9-20(14)19-12)17-8-10-6-4-5-7-11(10)22/h4-9,22H,1-3H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLIQZSVCNGOCD-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)
![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)
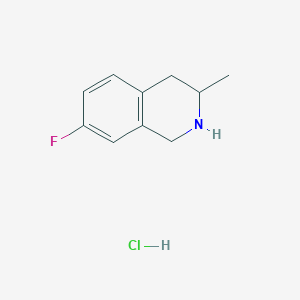
![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)
![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)
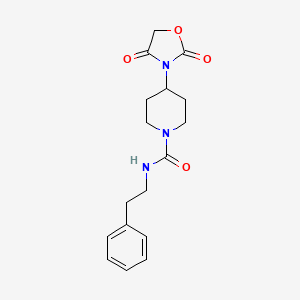
![[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2983783.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2983786.png)
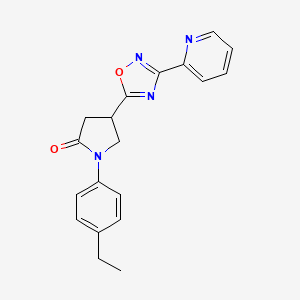
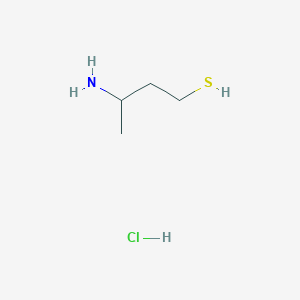
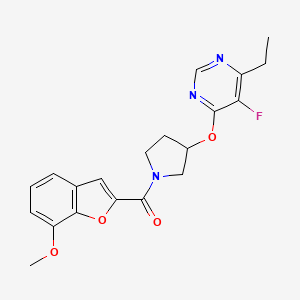
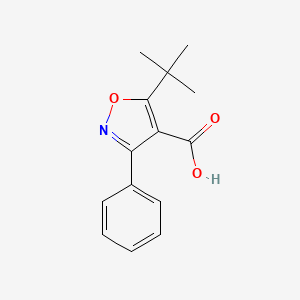
![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B2983793.png)
